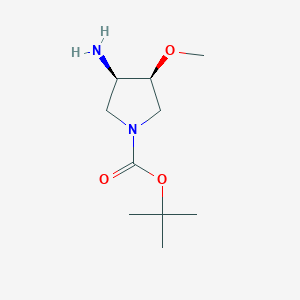

(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Description

(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS: 121242-20-4) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.277 g/mol . This compound features a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a methoxy substituent at the 4-position of the pyrrolidine ring. Its stereochemical configuration (3R,4S) makes it a valuable building block in medicinal chemistry, particularly for synthesizing enantiomerically pure pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate.

Reaction Conditions: The reaction conditions often include the use of specific reagents and solvents to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions: Typical reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 121242-20-4

The structure features a pyrrolidine ring with an amino group and a methoxy substituent, contributing to its biological activity. The tert-butyl ester enhances its solubility and stability, making it suitable for various applications in pharmaceutical research.

Synthesis of Bioactive Compounds

(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. It is utilized in the development of compounds targeting neurological disorders due to its ability to modulate neurotransmitter systems .

Antiviral and Antimicrobial Research

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, modifications of the pyrrolidine structure have shown effectiveness against certain viral infections, suggesting potential therapeutic applications in virology .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug design aimed at inhibiting enzyme activity associated with diseases like cancer and metabolic disorders .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can help in mitigating neuronal damage in models of neurodegenerative diseases, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Modulation of Neurotransmitter Release

The compound's ability to influence neurotransmitter release has been documented, making it relevant for studies on mood disorders and cognitive function enhancement . Its mechanism involves the modulation of synaptic transmission, which is crucial for maintaining cognitive health.

Case Studies

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3R,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate become apparent when compared to related pyrrolidine derivatives. Below is a detailed analysis:

Stereoisomeric Variants

- tert-Butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate (CAS: 1400562-12-0): This stereoisomer shares the same substituents as the target compound but differs in the configuration at positions 3 and 4 (R,R vs. R,S). Stereochemistry critically impacts receptor binding and metabolic stability. For example, the (3R,4R) isomer may exhibit distinct pharmacokinetic profiles in drug candidates compared to the (3R,4S) form .

Substituent Variations

- (3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate (CAS: 1290191-85-3): Replacing the methoxy group with a methyl group (C₁₀H₂₀N₂O₂; MW: 200.28 g/mol) reduces polarity, lowering solubility in aqueous systems. This compound carries notable hazards, including acute toxicity (H302) and skin irritation (H315) .

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6; C₁₁H₁₈F₃NO₃): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation. The hydroxyl group at position 3 increases polarity, making this compound more hydrophilic than the methoxy analogue .

Functional Group Complexity

- (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1417789-76-4): The addition of benzyl and benzyloxycarbonyl groups significantly increases steric bulk (estimated MW > 400 g/mol), reducing membrane permeability but improving protease resistance. Such derivatives are often intermediates in peptide-mimetic drug synthesis .

- tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (C₁₀H₁₉NO₄): With dual hydroxyl and hydroxymethyl groups, this compound exhibits high polarity and water solubility, favoring applications in prodrug design or as a scaffold for glycosylation .

Comparative Data Table

Biological Activity

(3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may influence biological activity, particularly in relation to its interactions with various biological targets.

- Molecular Formula: CHNO

- Molecular Weight: 216.28 g/mol

- CAS Number: 121242-20-4

- IUPAC Name: tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways related to various diseases. Research indicates that compounds in this class may act as inhibitors of specific enzymes or receptors involved in cellular signaling.

Inhibition of E3 Ligases

Recent studies have highlighted the role of E3 ligases in regulating cellular processes through ubiquitination. Compounds similar to this compound have been investigated for their potential as inhibitors of E3 ligases, which are crucial in the ubiquitin-proteasome system (UPS). These inhibitors could provide therapeutic avenues for diseases such as cancer and neurodegenerative disorders by stabilizing proteins that would otherwise be degraded .

Case Studies

-

Neurodegenerative Disorders:

- A study demonstrated that derivatives of pyrrolidine compounds could effectively inhibit LRRK2, a kinase implicated in Parkinson's disease. The ability to penetrate the blood-brain barrier and selectively inhibit target kinases positions these compounds as promising candidates for further development .

- Cancer Therapeutics:

Data Table: Biological Activity Summary

Q & A

Basic: What are the key synthetic routes for (3R,4S)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate, and how is stereochemical control achieved?

The synthesis typically involves multi-step strategies to establish the (3R,4S) stereochemistry. A common approach includes:

- Cyclization of protected pyrrolidine precursors with chiral auxiliaries or asymmetric catalysis to control stereochemistry .

- Boc protection of the amine group early in the synthesis to prevent unwanted side reactions .

- Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity through steric or electronic directing effects .

Stereochemical control is validated using chiral HPLC or NMR anisotropy experiments (e.g., Mosher ester analysis) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the pyrrolidine backbone, Boc group, and methoxy substituent. NOESY/ROESY correlations confirm stereochemistry .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles, torsion angles, and absolute configuration .

- HPLC-MS : Ensures >95% purity and detects trace impurities from synthetic intermediates .

Advanced: How do reaction conditions influence competing pathways in the synthesis of derivatives (e.g., methoxy vs. hydroxymethyl analogs)?

The methoxy group’s electron-withdrawing nature alters reactivity compared to hydroxymethyl analogs:

- Nucleophilic Substitution : Methoxy groups reduce ring electron density, slowing SN2 reactions at the 4-position but enhancing electrophilic aromatic substitution in aryl-containing derivatives .

- Catalytic Hydrogenation : Methoxy’s steric bulk may hinder hydrogenation of adjacent double bonds, requiring optimized catalysts (e.g., Pd/C vs. Rh/AlO) .

- Contradictions in Yield : Lower yields reported for methoxy derivatives (e.g., 64% in ) vs. hydroxymethyl analogs (78% in ) highlight the need for solvent polarity adjustments (e.g., THF vs. DCM) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes like kinases or proteases, leveraging the methoxy group’s hydrogen-bond acceptor potential .

- QM/MM Simulations : Assess the Boc group’s stability in physiological pH, predicting hydrolysis rates under simulated biological conditions .

- Pharmacophore Mapping : Identifies critical motifs (e.g., pyrrolidine ring rigidity, methoxy polarity) for target binding using PubChem-derived descriptors .

Advanced: How are crystallographic data discrepancies resolved when determining absolute configuration?

- Twinned Data Analysis : SHELXL’s TWIN/BASF commands refine twinned crystals, common in chiral pyrrolidine derivatives, to resolve ambiguous electron density maps .

- Flack Parameter Validation : Values close to 0.0 (e.g., 0.02(3)) confirm enantiomeric purity, while outliers (>0.1) suggest racemization during crystallization .

- Contrast with NMR : Discrepancies between crystallographic and NMR-derived configurations are addressed via DFT-NMR shift calculations (e.g., using Gaussian) .

Methodological: What are best practices for optimizing enantioselective synthesis on a milligram-to-gram scale?

- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) or N-heterocyclic carbenes improve enantiomeric excess (ee) in asymmetric cyclizations .

- Microreactor Systems : Continuous flow setups enhance reproducibility and scalability, reducing side reactions in Boc deprotection steps .

- Workup Protocols : Silica gel chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates diastereomers with ≥99% ee .

Advanced: How does the methoxy group’s electronic profile influence the compound’s stability under acidic/basic conditions?

- Acidic Hydrolysis : The Boc group is cleaved under TFA/DCM (1:1), while the methoxy group remains intact due to its poor leaving-group ability .

- Basic Conditions : Methoxy’s electron-donating effect stabilizes the pyrrolidine ring against epimerization at pH 8–10, critical for aqueous-phase reactions .

- Thermal Stability : TGA-DSC analyses show decomposition onset at 180°C, attributed to methoxy-mediated radical scavenging delaying degradation .

Methodological: What strategies mitigate racemization during functional group transformations?

- Low-Temperature Reactions : SN2 substitutions at −20°C minimize carbocation formation, preserving stereochemistry .

- Protecting Group Selection : Trityl groups shield the amine during methoxy introduction, reducing β-elimination risks .

- In Situ Monitoring : ReactIR tracks intermediate stereochemistry, enabling real-time adjustments (e.g., quenching before racemization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.